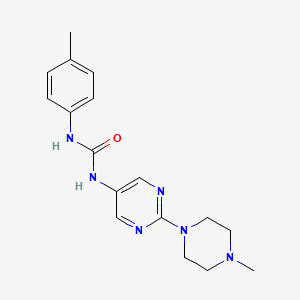

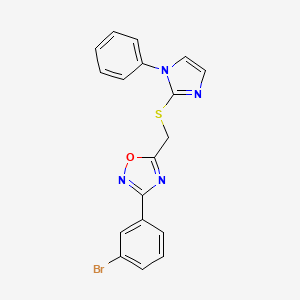

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

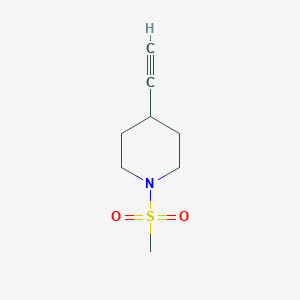

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the design and characterization of novel compounds . A series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Microwave-mediated Synthesis

Microwave irradiation has been utilized to synthesize novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, starting from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method highlights the efficiency of microwave-assisted reactions in organic synthesis, offering a pathway for the development of novel compounds with potential applications in various domains of chemical research (Eynde et al., 2001).

Biological Evaluation

A study on benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives synthesized through a solvent-free microwave-assisted method evaluated their antibacterial, antioxidant, and antitubercular activities. This research showcases the potential of such compounds in biomedical applications, underlining the importance of innovative synthetic strategies in discovering new therapeutic agents (Bhoi et al., 2016).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been studied, indicating significant potential in NLO applications. This study emphasizes the role of pyrimidine derivatives in the development of materials for optoelectronic devices, contributing to advancements in materials science and engineering (Hussain et al., 2020).

Inhibitor Studies

Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been identified as a potent inhibitor of AP-1 and NF-κB mediated gene expression, highlighting its potential as a molecular tool in studying gene regulation and its implications in disease mechanisms and therapeutic development (Palanki et al., 2002).

Fluorescence Properties

The synthesis and fluorescence properties of new Monastrol Analogs conjugated with fluorescent Coumarin Scaffolds have been explored, indicating their potential use in biochemical assays and molecular imaging. This research opens pathways for the design of novel fluorescent markers for biological studies (Al-Masoudi et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have shown interaction with atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate might interact with its targets, leading to changes in these pathways.

Biochemical Pathways

The compound potentially affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively. The downstream effects of these pathways can influence various cellular functions and disease processes.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Zukünftige Richtungen

The future directions in the study of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate and similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . There is also potential for the development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Biochemische Analyse

Biochemical Properties

Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPLIWYGKBUPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)

![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)